(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
Chemical Identity and Nomenclature of (2Z)-7-[(Dibutylamino)methyl]-2-(3,4-Dimethoxybenzylidene)-6-Hydroxy-1-Benzofuran-3(2H)-one
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound’s IUPAC name is derived from its benzofuran-3(2H)-one core, which is a bicyclic structure comprising a fused benzene and furan ring with a ketone group at position 3. Key substituents include:
- A 3,4-dimethoxybenzylidene group at position 2, characterized by a benzene ring substituted with methoxy (-OCH₃) groups at positions 3 and 4, connected via a double bond (Z-configuration) to the benzofuranone core.
- A dibutylaminomethyl group (-CH₂-N(C₄H₉)₂) at position 7, featuring a methylene bridge bonded to a dibutylamine moiety.
- A hydroxy (-OH) group at position 6.
The full systematic name, (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , reflects these substituents and their spatial arrangement. The Z designation specifies that the higher-priority groups on either side of the double bond (benzofuranone core and benzene ring) occupy the same spatial plane.
Structural Formula
The structural formula (Figure 1) highlights:
- A benzofuran-3(2H)-one backbone (C₈H₆O₂).
- A 3,4-dimethoxybenzylidene substituent (C₉H₈O₂) at position 2.
- A dibutylaminomethyl group (C₉H₂₀N) at position 7.
- A hydroxy group (OH) at position 6.
Structural Formula (Simplified):
O
||
OCH₃ C=O
| |
OCH₃–C₆H₃–CH=
|
C₈H₆O₂ (Benzofuranone Core)
|
CH₂–N(C₄H₉)₂
|
OH
CAS Registry Number and Molecular Weight Specifications
CAS Registry Number
The CAS Registry Number for this compound is not explicitly listed in the provided sources[1–6]. However, structurally related compounds, such as sacubitril (CAS 149709-62-6) and 2-(3,4-dimethoxybenzylidene)-1-indanone (CAS 5706-15-0), share functional similarities, particularly in their benzylidene and methoxy substituents.
Molecular Weight
The molecular formula C₂₄H₂₉NO₆ was calculated as follows:
- Benzofuran-3(2H)-one core : C₈H₆O₂.
- 3,4-Dimethoxybenzylidene group : C₉H₈O₂.
- Dibutylaminomethyl group : C₉H₂₀N.
- Hydroxy group : O.
Using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00):
$$
\text{Molecular Weight} = (24 \times 12.01) + (29 \times 1.01) + (1 \times 14.01) + (6 \times 16.00) = 413.5 \, \text{g/mol}.
$$
Isomeric Configuration and Stereochemical Considerations
Z-Configuration of the Benzylidene Double Bond
The (2Z) designation indicates that the benzofuranone core and the 3,4-dimethoxybenzene group lie on the same side of the double bond (Figure 2). This configuration influences molecular planarity and potential π-π stacking interactions, which are critical for binding in biological systems.
Absence of Additional Stereocenters
The compound lacks chiral centers due to:
- Symmetry in the dibutylamine group : Both butyl chains attached to the nitrogen atom are identical, preventing chirality at this position.
- Rigidity of the benzofuranone core : Substituents at positions 2, 6, and 7 reside in fixed planar or aliphatic regions, eliminating tetrahedral stereogenicity.
Tautomerism and Resonance
The benzylidene group exhibits resonance stabilization, delocalizing electrons across the double bond and aromatic ring. Tautomerism is precluded by the rigid conjugation system.
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-20-21(28)11-10-19-25(29)24(32-26(19)20)16-18-9-12-22(30-3)23(15-18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-16- |
InChI Key |
WHEQHRIFFBTEKK-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Hydroxyphenylacetic Acid
Methodology :
-
Substrate : o-Hydroxyphenylacetic acid (prepared via hydrolysis of o-chlorophenylacetic acid).
-
Conditions : Reflux in benzene with FeCl₃ (1 mol%) for 6 hours.
Mechanism :
Intramolecular esterification followed by dehydration forms the lactone ring.
One-Step Ester Exchange
Methodology :
-
Substrate : Methyl o-acetoxyphenylacetate.
Advantages :
Mannich Reaction for Dibutylaminomethyl Functionalization
The C7 dibutylaminomethyl group is introduced via a Mannich reaction.
Classical Three-Component Mannich Reaction
-
Substrates :
-
6-Hydroxy-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (1 equiv).
-
Formaldehyde (37% aqueous, 2 equiv).
-
Dibutylamine (1.2 equiv).
-
-
Solvent : Solvent-free or ethanol.
-
Conditions : 25°C, 4 hours.
Mechanism :
Formation of an iminium ion intermediate, followed by nucleophilic attack by the benzofuranone’s C7 position.
Asymmetric Mannich Variant
Hydroxylation at C6
The C6 hydroxy group is introduced via demethylation or direct hydroxylation.
Boron Tribromide Demethylation
Direct Hydroxylation via Oxidative Coupling
Comparative Analysis of Synthetic Routes
Key Observations :
-
Titanium oxide-zinc catalysts outperform MgO or H₂SO₄ in cyclization.
-
Solvent-free Mannich reactions reduce waste and improve atom economy.
Recent Advances and Patented Methods
Continuous-Flow Synthesis
Enzymatic Demethylation
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The dibutylamino group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (tetrahydrofuran) or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a new compound with a different substituent in place of the dibutylamino group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions, particularly those involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity. It may be investigated for its effects on specific molecular targets and pathways.
Industry: Potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one depends on its specific application and target. In biological systems, it may interact with specific enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
- 3,4-Dimethoxybenzylidene vs. Halogenated or Hydroxylated Analogues: The 3,4-dimethoxybenzylidene group in the target compound contrasts with halogenated or hydroxylated variants. For example, (2Z)-5,7-dibromo-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2f) introduces bromine at positions 5 and 7, increasing molecular weight (455.80 g/mol vs. ~451 g/mol for the non-brominated parent) and altering electronic properties. In contrast, sulphuretin, a natural aurone, replaces methoxy groups with hydroxyls (3',4',6-trihydroxy substitution), significantly increasing polarity and antioxidant capacity due to phenolic reactivity .
Amino Substituent Modifications
- Dibutylaminomethyl vs. Shorter-Chain or Mixed Alkylamino Groups: The dibutylaminomethyl group at position 7 distinguishes the target compound from analogues with dimethylamino () or diethylamino () substituents. For instance, (2Z)-7-[(dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one has a lower molecular weight (327.36 g/mol) and reduced lipophilicity (logP ~2.1 vs. ~4.5 estimated for the dibutyl variant), impacting membrane permeability and metabolic stability . Conversely, the diethylamino analogue () offers intermediate lipophilicity, suggesting a trade-off between bioavailability and target engagement.
Antiparasitic Potential
The dibromo derivative (2f) demonstrated 70% yield in synthesis and notable trypanocidal activity, attributed to bromine’s electron-withdrawing effects enhancing electrophilic interactions with parasitic enzymes . The target compound’s 3,4-dimethoxybenzylidene group may similarly stabilize charge-transfer interactions, though its lack of bromine could reduce potency against specific parasites.
Antioxidant and Enzyme Interactions
Sulphuretin (), with its 3,4-dihydroxybenzylidene group, exhibits strong radical-scavenging activity due to catechol-mediated hydrogen donation. In contrast, the target compound’s methoxy groups likely diminish antioxidant capacity but improve metabolic stability by resisting oxidation .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
The compound (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , often referred to as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzofuran core with multiple substituents that may influence its biological activity. The dibutylamino group is particularly noteworthy as it can enhance solubility and potentially alter pharmacokinetics.
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported, suggesting a promising antimicrobial profile.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 64 | S. aureus |
| Compound B | 128 | E. coli |
| (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety of any new compound. Preliminary studies on related benzofuran derivatives have shown low cytotoxic effects on human cell lines at concentrations exceeding their MIC values. For example, one study found no significant cytotoxicity at concentrations up to 128 µg/mL, which is significantly higher than the MIC values observed for bacterial strains.
The mechanisms through which benzofuran derivatives exert their biological effects are varied and complex. Some studies suggest that these compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Additionally, the presence of hydrophobic groups may enhance membrane penetration, increasing efficacy against gram-positive bacteria.
Study 1: Synthesis and Evaluation of Benzofuran Derivatives
A recent study synthesized a series of benzofuran derivatives and evaluated their antimicrobial properties. The study highlighted the importance of structural modifications in enhancing biological activity. The compound was part of a broader investigation into structure-activity relationships (SAR).
Study 2: Cytotoxicity Assessment
In another investigation, researchers assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The findings indicated that while some derivatives showed promise as anticancer agents, others exhibited significant toxicity, necessitating further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
